![molecular formula C33H25BrN4 B018061 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole CAS No. 133051-88-4](/img/structure/B18061.png)
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that incorporate both biphenyl and tetrazole structural motifs. Tetrazoles are of significant interest in chemistry due to their aromaticity, stability, and ability to mimic carboxylic acid functionality, making them valuable in various fields, including materials science and medicinal chemistry. Similarly, biphenyl derivatives are widely explored for their unique physicochemical properties, contributing to their application in organic synthesis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of tetrazole and biphenyl derivatives often involves strategies like cyclization reactions, substitution reactions, and cross-coupling techniques. For example, a practical synthesis approach for methylene-bridged benzotriazole derivatives, which share some synthetic similarities with the target compound, has been developed, emphasizing green chemistry principles (Gu et al., 2009).
Molecular Structure Analysis
Tetrazole rings are five-membered aromatic heterocycles with four nitrogen atoms, offering rich electron density and the ability to form strong hydrogen bonds. This characteristic is pivotal in determining the compound's reactivity and interaction with biological targets. The biphenyl moiety, with its rotational flexibility and planarity, can significantly influence the molecular conformation and, consequently, the physicochemical properties of the compound.
Chemical Reactions and Properties
Tetrazole derivatives are known for their reactivity towards nucleophilic substitution and participation in click chemistry reactions. Their chemical stability and resemblance to carboxylic acids allow them to be used as bioisosteres in drug development (Dai et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : The compound has been synthesized and characterized through different methods. Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction, demonstrating different molecular orientations and interatomic distances influenced by π···π stacking interactions (Zhao et al., 2013).
Synthetic Pathways : A synthesis pathway for the compound from 4′-methyl-2-cyano-biphenyl has been developed. This involves reaction steps including azide ion reaction, trityl group protection, and bromination (Wang, Sun, & Ru, 2008).
One-Step Conversion Process : A novel one-step process for converting an amide into a tetrazole, which involves the compound as an intermediate, has been explored (Duncia, Pierce, & Santella, 1991).
Chemical Engineering and Process Intensification
- Microreactor Process : The compound's synthesis has been enhanced using microreactors, demonstrating higher yields and efficiency compared to traditional batch reactors. This indicates its potential for industrial production (Maralla et al., 2017).
Pharmaceutical Applications
Pharmacological Analysis : Some derivatives of the compound have been subjected to pharmacological analyses, including anti-proliferative, anti-inflammatory, and anti-fungal activity studies (Kamble et al., 2017).
One-Pot Synthesis for Pharmaceutical Products : An efficient one-pot synthesis method for trityl olmesartan medoxomil, using the compound as an intermediate, has been developed. This process is significant for industrial production due to its simplicity and high yield (Časar & Časar, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIFZUSIQAQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole | |
CAS RN |
133051-88-4 |
Source


|
| Record name | 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




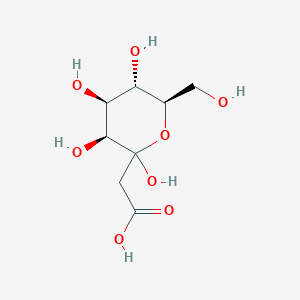



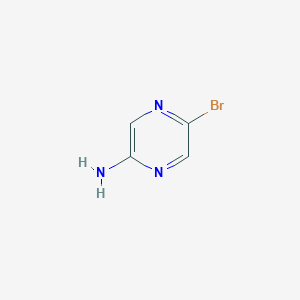
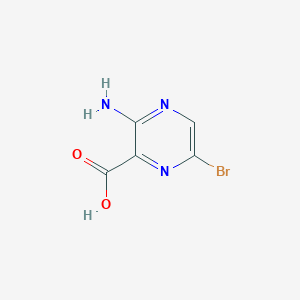
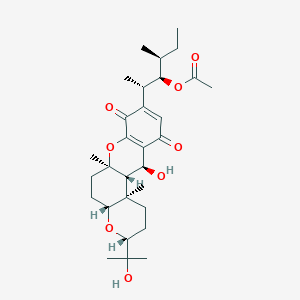
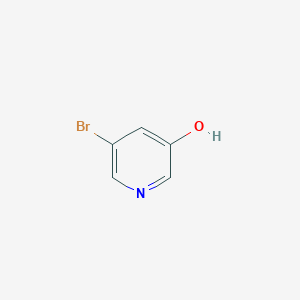


![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)